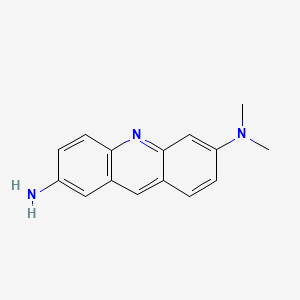
Acridine, 7-amino-3-dimethylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridine, 7-amino-3-dimethylamino-, is a derivative of acridine, a heterocyclic organic compound containing nitrogen Acridine derivatives are known for their broad range of biological activities and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves the cyclization of 2-arylamino benzoic acids. For instance, 2-arylamino benzoic acids can be prepared by the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines. The cyclization of these compounds using polyphosphoric acid (PPA) yields acridone derivatives .
Industrial Production Methods
Industrial production methods for acridine derivatives often involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions ensures higher yields and purity of the final product. For example, the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst can produce acridine sulfonamide derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Acridine, 7-amino-3-dimethylamino-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acridine derivatives can lead to the formation of acridones, while reduction can yield dihydroacridines. Substitution reactions can introduce various functional groups into the acridine ring, leading to a wide range of derivatives with different properties .
Aplicaciones Científicas De Investigación
Acridine, 7-amino-3-dimethylamino-, has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules.
Medicine: Exhibits potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of dyes, pigments, and fluorescent materials
Mecanismo De Acción
The mechanism of action of acridine, 7-amino-3-dimethylamino-, involves its interaction with biological molecules. Acridine derivatives are known to intercalate into DNA, disrupting its structure and inhibiting the activity of enzymes like topoisomerase and telomerase. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to acridine, 7-amino-3-dimethylamino-, include:
- Acriflavine
- Proflavine
- Amsacrine
- Triazoloacridone
Uniqueness
What sets acridine, 7-amino-3-dimethylamino-, apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical properties. For instance, the presence of both amino and dimethylamino groups can enhance its ability to interact with biological targets and improve its solubility in various solvents .
Propiedades
Número CAS |
64046-77-1 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
6-N,6-N-dimethylacridine-2,6-diamine |
InChI |
InChI=1S/C15H15N3/c1-18(2)13-5-3-10-7-11-8-12(16)4-6-14(11)17-15(10)9-13/h3-9H,16H2,1-2H3 |
Clave InChI |
WXORVJKMLQDWJL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=NC3=C(C=C2C=C1)C=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
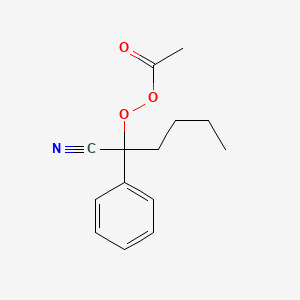
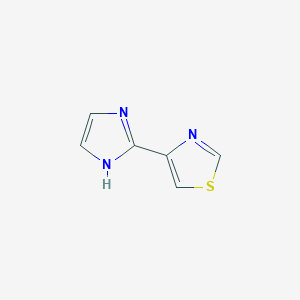
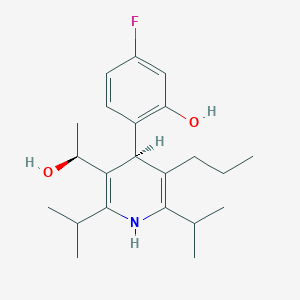
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
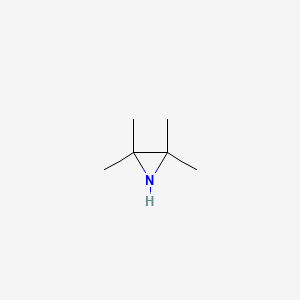
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)
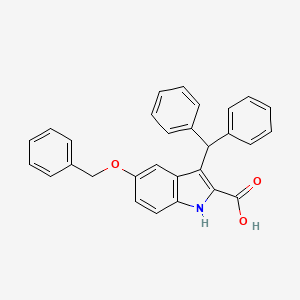
![N-[5-(2-methoxyethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13795619.png)
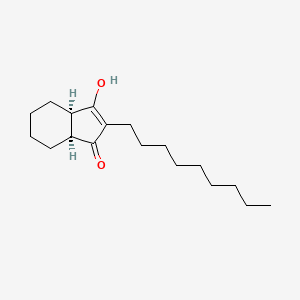

![Acetamide,2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13795656.png)
![methyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13795661.png)
